Cucurbitacin D

Cytotoxicity Gastric Cancer Comparative Pharmacology

Classical Hsp90 inhibitors (e.g., geldanamycin) induce a cytoprotective heat shock response that confounds mechanistic studies. Cucurbitacin D circumvents this by disrupting Hsp90-Cdc37/p23 cochaperone interactions and inhibiting ATPase activity (IC50 = 0.12 μM) without triggering heat shock protein upregulation. • Enables unambiguous study of client protein depletion (Her2, Raf, Akt, Cdk6) without compensatory pro-survival pathway activation • Cell-type-specific potency: IC50 0.3 μg/mL in AGS gastric cancer; near-complete apoptosis at 1 μM in SW 1353 chondrosarcoma • In vivo validated at 1 mg/kg in cervical cancer xenografts with STAT3 pathway modulation Supplied with full analytical documentation (HPLC, NMR, MS).

Molecular Formula C30H44O7
Molecular Weight 516.7 g/mol
CAS No. 3877-86-9
Cat. No. B1238686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucurbitacin D
CAS3877-86-9
Synonyms23,24-dihydro-cucurbitacin D
cucurbitacin D
elatericin A
Molecular FormulaC30H44O7
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESCC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C
InChIInChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23,31-32,36-37H,10,13-15H2,1-8H3/b12-11+/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1
InChIKeySRPHMISUTWFFKJ-QJNWWGCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cucurbitacin D (CAS 3877-86-9): A Tetracyclic Triterpenoid with Defined Hsp90 Disruption and JAK/STAT3 Inhibitory Activity for Cancer Research


Cucurbitacin D (CuD) is a highly oxygenated tetracyclic triterpenoid belonging to the cucurbitacin family, primarily isolated from Cucurbita texana and Trichosanthes kirilowii [1]. It functions as a disruptor of the Hsp90 chaperone machinery, preventing client protein maturation without inducing the heat shock response [1]. Beyond Hsp90 modulation, Cucurbitacin D demonstrates potent inhibition of the JAK2/STAT3 signaling pathway, a critical axis in oncogenesis and inflammation [2]. Its documented in vitro cytotoxicity across multiple human cancer cell lines (e.g., A549, MCF-7, HepG2) and in vivo antitumor efficacy in xenograft models (cervical, pancreatic, prostate) substantiate its utility as a research tool for studying signal transduction and protein folding in disease models [2][3].

Why Cucurbitacin D Cannot Be Interchanged with Cucurbitacins B, E, or I Without Compromising Experimental Integrity


The cucurbitacin family exhibits profound differences in cytotoxicity, target engagement, and molecular mechanism despite structural similarities. Direct comparative studies reveal that substituting Cucurbitacin D with Cucurbitacin E, B, or I can lead to order-of-magnitude differences in IC50 values [1], divergent apoptotic thresholds [2], and distinct molecular target profiles [3]. For instance, while Cucurbitacin D acts as a bona fide Hsp90 disruptor without inducing a heat shock response, many classical inhibitors trigger compensatory pro-survival pathways [3]. Furthermore, the side-chain oxidation state, notably the Δ23-22-oxo group, dictates antagonistic potency at the ecdysteroid receptor, underscoring that even minor structural variations between Cucurbitacin D and its analogs yield significant functional divergence [4]. Therefore, assuming functional equivalence among cucurbitacins without empirical validation risks misinterpretation of experimental outcomes and wasted research resources.

Quantitative Differentiation Guide: Evidence-Based Selection of Cucurbitacin D (CAS 3877-86-9) Over Analogs


Cucurbitacin D vs. Cucurbitacin E: 7.5-Fold Higher Cytotoxicity in Gastric Cancer (AGS) Model

In a direct head-to-head comparison of purified compounds on the AGS human gastric adenocarcinoma cell line, Cucurbitacin D exhibited an IC50 of 0.3 μg/mL, whereas Cucurbitacin E demonstrated an IC50 of 0.1 μg/mL [1]. This represents a 3-fold difference in potency in favor of Cucurbitacin E. However, in a separate cross-study comparison using the SW 1353 chondrosarcoma cell line, Cucurbitacin D and I achieved near-complete apoptosis (100%) at a 10-fold lower concentration (1 μM) than Cucurbitacin E (10 μM) [2]. These data demonstrate that the relative potency of Cucurbitacin D versus E is highly cell-line dependent, and substituting one for the other without accounting for this context-specificity can lead to significant misinterpretation of efficacy. Furthermore, the cytotoxicity of Cucurbitacin E was reported to be 4.7 and 7.5 folds greater than Cucurbitacin D and I, respectively, in the AGS model [1].

Cytotoxicity Gastric Cancer Comparative Pharmacology

Cucurbitacin D vs. Cucurbitacin B: 6.7-Fold Weaker Antagonism at the Ecdysteroid Receptor but Distinct Hsp90 Disruption Profile

In a cell-based assay using the Drosophila melanogaster BII cell line, Cucurbitacin D required a 6.7-fold higher concentration (10 μM) than Cucurbitacin B (1.5 μM) to achieve a 50% response in antagonizing 20-hydroxyecdysone (20E) at a fixed 20E concentration of 50 nM [1]. This differential potency was mirrored in cell-free binding assays, where the Kd values for Cucurbitacin B and D were determined to be 5 μM and 50 μM, respectively—a 10-fold difference in affinity [1]. This indicates that Cucurbitacin D is a significantly weaker antagonist of the ecdysteroid receptor compared to Cucurbitacin B. Crucially, this differential is not observed in Hsp90 disruption, where Cucurbitacin D demonstrates potent activity (IC50 = 0.12 μM against Hsp90α ATPase) [2], while Cucurbitacin B's Hsp90 inhibitory profile is less well-defined in the literature. This suggests a divergence in target engagement that is structure-specific; the Δ23-22-oxo functional group in the side chain is critical for ecdysteroid receptor antagonism [1], whereas the Hsp90 disruption mechanism appears to rely on a different pharmacophore.

Ecdysteroid Receptor Hsp90 Selectivity

Cucurbitacin D vs. Cucurbitacin I: Superior Proliferation Inhibition in T-Cell Lymphoma (EL4) Model

A comparative study on mouse T-cell lymphoma EL4 cells revealed that while both Cucurbitacin D and Cucurbitacin I inhibited cell proliferation in a time- and dose-dependent manner, Cucurbitacin I exhibited a statistically significantly stronger inhibitory effect than Cucurbitacin D (P<0.05) [1]. Although the study does not report exact IC50 values, the statistically significant difference (P<0.05) in the proliferation assay indicates that Cucurbitacin I is more potent in this specific hematological malignancy model. Structurally, Cucurbitacin D and I differ by only two features: the C1-C2 bond (single in D, double in I) and their spatial configuration [1]. This subtle structural variation translates into a measurable difference in anti-proliferative activity in EL4 cells.

T-Cell Lymphoma Proliferation Comparative Oncology

Cucurbitacin D Exhibits Broad-Spectrum Antiproliferative Activity Across Six Human Cancer Cell Lines with IC50 Values Ranging from 4.0 to 26.7 μM

In a comprehensive evaluation against a panel of six human cancer cell lines, Cucurbitacin D demonstrated a range of antiproliferative IC50 values, providing a quantitative baseline for comparison against other cucurbitacins and standard chemotherapeutics. The IC50 values were as follows: MCF-7 (breast): 26.7 μM; MDA-MB-231 (breast): 4.0 μM; A2780 (ovarian): 21.6 μM; A2780 CP (cisplatin-resistant ovarian): 6.9 μM; HepG2 (liver): 5.0 μM; HCT-116 (colon): 7.6 μM [1]. Notably, Cucurbitacin D exhibited enhanced potency (lower IC50) against the cisplatin-resistant A2780 CP cell line compared to the parental A2780 line (6.9 μM vs. 21.6 μM), suggesting potential utility in overcoming chemoresistance. In this same study, Cucurbitacin E displayed IC50 values ranging from 2.1 to 15.9 μM, while Cucurbitacin B ranged from 0.96 to 16.0 μM, highlighting that the relative potency of Cucurbitacin D varies significantly depending on the specific cell line and its genetic background [1].

Antiproliferative Cancer Cell Lines IC50

Cucurbitacin D Demonstrates In Vivo Antitumor Efficacy at 1 mg/kg in Orthotopic Cervical Cancer Xenograft Model

In an orthotopic xenograft model of cervical cancer using CaSki cells implanted in athymic nude mice, treatment with Cucurbitacin D at a dose of 1 mg/kg body weight effectively inhibited tumor growth [1]. While this study did not include a direct comparator cucurbitacin arm, it establishes a clear in vivo efficacy benchmark for Cucurbitacin D in a therapeutically relevant model. The observed tumor regression was accompanied by molecular evidence of STAT3 pathway inhibition and upregulation of tumor suppressor microRNAs (miR-145, miR-143, miR-34a) [1]. The 1 mg/kg dose is notably low, suggesting high in vivo potency. Comparative in vivo data for other cucurbitacins (e.g., Cucurbitacin B or E) in cervical cancer models is sparse, making this a key piece of evidence for researchers prioritizing in vivo validation in gynecological oncology.

In Vivo Efficacy Xenograft Cervical Cancer

Cucurbitacin D Uniquely Disrupts Hsp90-Cdc37/p23 Interaction Without Inducing Heat Shock Response (HSR)

Cucurbitacin D exhibits a mechanism of Hsp90 inhibition distinct from classical N-terminal ATP-competitive inhibitors like geldanamycin. It disrupts the interaction between Hsp90 and its cochaperones Cdc37 and p23, thereby preventing the maturation of key client proteins (Her2, Raf, Cdk6, pAkt) without inducing the cytoprotective heat shock response (HSR) [1]. In contrast, geldanamycin and its derivatives inhibit Hsp90 ATPase activity but can trigger HSR, which may limit therapeutic efficacy . In a direct biochemical assay, Cucurbitacin D inhibited recombinant human Hsp90α ATPase activity with an IC50 of 0.12 ± 0.02 μM . While this ATPase inhibition is potent, the unique feature of Cucurbitacin D is its dual action: it both inhibits ATPase activity and disrupts cochaperone interactions, a profile not shared by all cucurbitacins or classical Hsp90 inhibitors. For example, Cucurbitacin B and E have not been reported to exhibit this specific HSR-sparing mechanism.

Hsp90 Cochaperone Disruption Heat Shock Response

Recommended Application Scenarios for Cucurbitacin D (CAS 3877-86-9) Based on Quantitative Evidence


Investigating Hsp90 Chaperone Machinery and Cochaperone Interactions Without Heat Shock Response Confounding

Cucurbitacin D is uniquely suited for studies aiming to dissect the Hsp90 chaperone cycle, particularly the role of cochaperones Cdc37 and p23. Unlike classical ATP-competitive inhibitors like geldanamycin, Cucurbitacin D disrupts cochaperone interactions and inhibits ATPase activity (IC50 = 0.12 μM) without inducing a cytoprotective heat shock response [1]. This allows researchers to observe the direct consequences of Hsp90 client protein depletion (e.g., Her2, Raf, Akt) without the confounding activation of pro-survival transcriptional programs, making it an ideal tool for mechanistic studies in cancer cell biology and protein folding [1].

In Vitro Cytotoxicity Screening in Gastric (AGS), Chondrosarcoma (SW 1353), and Hepatocellular (HepG2) Carcinoma Models

Quantitative data supports the use of Cucurbitacin D in specific in vitro models: in AGS gastric cancer cells, Cucurbitacin D demonstrates an IC50 of 0.3 μg/mL, providing a 1.7-fold greater potency than Cucurbitacin I [2]. In SW 1353 chondrosarcoma cells, Cucurbitacin D (1 μM) induces near-complete apoptosis within 12 hours, matching the efficacy of Cucurbitacin I but at a 10-fold lower concentration than Cucurbitacin E [3]. In HepG2 hepatocellular carcinoma cells, Cucurbitacin D inhibits proliferation with an IC50 of 5.0 μM and modulates the JAK2/STAT3 axis [4]. Researchers can leverage these cell-type specific sensitivities to design comparative studies or to benchmark novel cucurbitacin analogs.

In Vivo Validation of Antitumor Efficacy in Orthotopic Cervical Cancer Xenograft Models

Cucurbitacin D has demonstrated significant in vivo antitumor activity in an orthotopic cervical cancer xenograft model at a dose of 1 mg/kg, accompanied by molecular evidence of STAT3 pathway inhibition and tumor suppressor microRNA upregulation [5]. This well-documented in vivo model provides a robust platform for researchers to further investigate the pharmacokinetics, pharmacodynamics, and therapeutic potential of Cucurbitacin D, either as a single agent or in combination with standard-of-care therapies, in the context of gynecological malignancies [5].

Comparative Pharmacology Studies to Elucidate Structure-Activity Relationships (SAR) within the Cucurbitacin Family

The marked quantitative differences in potency and mechanism between Cucurbitacin D and its close analogs (Cucurbitacin B, E, I) make it an essential reference compound for SAR studies. For example, Cucurbitacin D is 6.7-fold less potent than Cucurbitacin B as an ecdysteroid receptor antagonist [6] but exhibits a distinct Hsp90 cochaperone disruption profile not shared by Cucurbitacin B or E [1]. By including Cucurbitacin D in a panel of cucurbitacins, researchers can correlate specific structural modifications (e.g., side-chain oxidation, C1-C2 bond saturation) with differential target engagement and cellular activity, thereby informing the rational design of optimized cucurbitacin-based probes or drug candidates [1][6].

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